2,4-Dichlorothiobenzamide
Overview
Description
2,4-Dichlorothiobenzamide is a compound that is not directly studied in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and potential biological activity of 2,4-Dichlorothiobenzamide. For instance, the first paper discusses a compound synthesized from a thiophene derivative, which shares the thiobenzamide moiety that is also present in 2,4-Dichlorothiobenzamide . The second paper examines the hepatotoxicity of various thiobenzamide derivatives, which is relevant to understanding the potential toxicological profile of 2,4-Dichlorothiobenzamide .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions and chlorination. For example, the compound discussed in the first paper was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . This suggests that the synthesis of 2,4-Dichlorothiobenzamide could also involve similar steps, such as chlorination and condensation, to introduce the appropriate functional groups onto the benzamide ring.
Molecular Structure Analysis
The molecular structure of the compound in the first paper was determined using X-ray crystallography and further analyzed using density functional theory (DFT). The crystal structure was found to belong to the tetragonal system, and the optimized geometric bond lengths and angles were compared with experimental values . This level of analysis could be applied to 2,4-Dichlorothiobenzamide to determine its precise molecular geometry and electronic structure, which are important for understanding its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of thiobenzamide derivatives can be inferred from the molecular docking studies and the analysis of the molecular electrostatic potential (MEP) surface map. The compound in the first paper showed promising anticancer activity, which was supported by molecular docking studies indicating potential inhibitory activity against a specific protein . The hepatotoxicity study in the second paper suggests that the substitution pattern on the thiobenzamide ring can significantly affect the toxicity profile of these compounds . This information could be used to predict the reactivity and potential biological effects of 2,4-Dichlorothiobenzamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiobenzamide derivatives are crucial for their biological activity and toxicity. The first paper provides information on the crystal structure and electronic properties, such as HOMO and LUMO energies, which can influence the molecule's stability and reactivity . The second paper highlights the importance of substituents on the thiobenzamide ring in determining the toxicity of these compounds, which is a key consideration for the safety profile of 2,4-Dichlorothiobenzamide .
Scientific Research Applications
Analytical Methods in Agriculture
2,4-Dichlorothiobenzamide is analyzed for its residues in crops, soil, and water samples. Methods involve gas/liquid chromatography (GLC) with electron-capture detection. The thiobenzamide is converted to 2,6-dichlorobenzonitrile for analysis after oxidation with alkaline permanganate. These methods are vital for understanding the environmental impact and safety of using such chemicals in agriculture (Beynon et al., 1966).
Environmental Degradation Studies
Research has focused on the breakdown of 2,6-dichlorothiobenzamide in various soil types. The studies revealed that the herbicide decomposes into 2,6-dichlorobenzamide and dichlobenil, with the latter being an active herbicide. Understanding the degradation products and their activity helps assess environmental risks and informs safe usage practices (Beynon & Wright, 1968).
Removal Techniques in Water Treatment
Studies on the removal of 2,4-Dichlorophenolyxacetic acid, a related compound, from the aqueous phase using modified granular activated carbon offer insights into potential methods for removing similar contaminants from water resources. These findings are significant for water treatment and reducing the environmental impact of such herbicides (Dehghani et al., 2014).
Development of Detection Methods
A quantitative enzyme-linked immunoassay was developed for the detection of 2,6-dichlorobenzamide (a degradation product of dichlobenil, chemically related to 2,4-Dichlorothiobenzamide). Such detection methods are critical for monitoring environmental contamination and ensuring compliance with safety standards (Bruun et al., 2000).
Field Residue Analysis
Analysis of crops and soils from field trials for residues of 2,6-dichlorothiobenzamide and 2,6-dichlorobenzonitrile provided insights into the persistence and spread of these compounds in agricultural settings. This information is crucial for determining safe application rates and understanding the long-term environmental impact of herbicide use (Beynon et al., 1966).
Safety And Hazards
properties
IUPAC Name |
2,4-dichlorobenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNBLWURITYPQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950441 | |
Record name | 2,4-Dichlorobenzene-1-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorothiobenzamide | |
CAS RN |
2775-38-4 | |
Record name | Benzenecarbothioamide, 2,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002775384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorobenzene-1-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DICHLOROBENZENECARBOTHIOAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Dichlorothiobenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW6AW52BK2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.